N-(5-(呋喃-2-基)-1,3,4-噁二唑-2-基)-3-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a benzamide derivative with a furan and an oxadiazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Benzamide is a simple carboxamide derivative of benzoic acid.
Synthesis Analysis
While specific synthesis methods for this compound were not found, furan compounds can be synthesized from furfural, which can be obtained from renewable resources . Oxadiazole derivatives can be synthesized from carboxylic acid hydrazides .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Physical and Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The physical and chemical properties of this specific compound would likely depend on the functional groups present and their arrangement .科学研究应用
光化学合成
Buscemi 等人 (2001) 的一项研究重点介绍了一种光化学方法来合成可能与 N-(5-(呋喃-2-基)-1,3,4-恶二唑-2-基)-3-甲氧基苯甲酰胺等化合物的合成相关的恶二唑。这种方法涉及辐照,并对科学研究中此类化合物的有效合成具有影响 (Buscemi 等人,2001)。
不敏感的高能材料
Yu 等人 (2017) 合成了基于 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃的化合物并对其进行了表征,这证明了恶二唑和呋喃衍生物在制造不敏感的高能材料中的潜力。这项研究对于开发具有改进的安全特性的材料至关重要 (Yu 等人,2017)。
结核病和炎症的双重抑制剂
Turukarabettu 等人 (2019) 开发了作为多重耐药结核病和炎症双重抑制剂的衍生物。这些化合物包括恶二唑和硝基呋喃基团,在治疗应用中显示出前景,突出了恶二唑基化合物在药物化学中的多功能性 (Turukarabettu 等人,2019)。
抗菌活性
Basoglu 等人 (2013) 探讨了包括恶二唑化合物在内的各种唑类衍生物的抗菌活性。他们的研究结果表明,这些化合物在解决微生物疾病方面具有潜力,可以扩展到涉及 N-(5-(呋喃-2-基)-1,3,4-恶二唑-2-基)-3-甲氧基苯甲酰胺的研究 (Basoglu 等人,2013)。
金属螯合物的螯合性质
Varde 和 Acharya (2017) 研究了由苯并呋喃-1,3,4-恶二唑组合分子衍生的过渡金属螯合物的螯合性质。这项研究阐明了此类化合物在配位化学和金属离子检测中的潜在用途 (Varde 和 Acharya,2017)。
一氧化氮的产生和血管舒张作用
Feelisch 等人 (1992) 探讨了呋喃三唑产生一氧化氮及其血管舒张作用。这项研究与了解恶二唑衍生物如何影响血管生物学并可能导致新的治疗剂有关 (Feelisch 等人,1992)。
转移酶的抑制
Tomi 等人 (2010) 描述了含有甘氨酸部分的双-1,3,4-恶二唑的合成及其对转移酶活性的影响。这项研究有助于理解恶二唑衍生物如何与酶活性相互作用并调节酶活性 (Tomi 等人,2010)。
作用机制
Target of Action
The primary target of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is currently unknown. Similar compounds have been found to target proteins likealdose reductase . Aldose reductase plays a crucial role in the polyol pathway and is implicated in various pathological conditions, including diabetic complications.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target protein and modulate its activity, leading to downstream effects .
Biochemical Pathways
If it targets aldose reductase, it could potentially influence thepolyol pathway , which is involved in glucose metabolism and is implicated in various pathological conditions.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
If it targets aldose reductase, it could potentially modulate glucose metabolism and have implications for conditions like diabetes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
安全和危害
属性
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-19-10-5-2-4-9(8-10)12(18)15-14-17-16-13(21-14)11-6-3-7-20-11/h2-8H,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNMKPFWJUFBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。